(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Description
Significance of Boc-Asp-OtBu in Contemporary Organic and Biomolecular Synthesis
Boc-Asp-OtBu, chemically known as N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester, is a critical protected amino acid derivative extensively utilized in contemporary organic and biomolecular synthesis chemimpex.comchemimpex.com. Its significance stems from the strategic placement of two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino terminus and the tert-butyl (OtBu) ester on the β-carboxyl side chain chemimpex.comwikipedia.org. This dual protection is instrumental in managing the reactivity of aspartic acid, a polyfunctional amino acid prone to undesirable side reactions during complex synthetic procedures .
In peptide synthesis, Boc-Asp-OtBu serves as a fundamental building block, enabling the controlled and selective assembly of peptide chains nih.govmasterorganicchemistry.com. The Boc group protects the amine functionality from participating in unintended reactions, while the OtBu ester shields the side-chain carboxyl group chemimpex.comthermofisher.com. This allows researchers to construct specific peptide sequences with high fidelity, essential for applications in biochemistry and pharmacology chemimpex.com. Beyond traditional peptide synthesis, Boc-Asp-OtBu finds utility in drug development, facilitating the conjugation of active pharmaceutical ingredients to targeting moieties and enhancing the specificity of drug delivery systems chemimpex.com. Its role extends to bioconjugation, where it aids in linking biomolecules to therapeutic agents, thereby improving the stability and bioavailability of biologics chemimpex.comchemimpex.com. Furthermore, its application is noted in neuroscience research for the synthesis of neuropeptides, crucial for understanding neurological functions and developing treatments for related disorders chemimpex.com.
Historical Context of Amino Acid Protecting Groups in Peptide Chemistry
The history of amino acid protecting groups is intrinsically linked to the advancement of peptide chemistry, beginning with the earliest attempts to synthesize peptides nih.govwikipedia.org. The pioneering work of Fischer and Fourneau in 1901 marked the inception of peptide synthesis nih.gov. A significant milestone was the development of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, which provided the first reversible Nα-protecting group nih.govwikipedia.orgresearchgate.net. These early "classical" solution-phase methods, while foundational, were often labor-intensive nih.govwikipedia.org.
The landscape of peptide synthesis was dramatically altered by Robert Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in the 1960s nih.govmasterorganicchemistry.compeptide.com. Initially, SPPS strategies predominantly employed the tert-butyloxycarbonyl (Boc) group for Nα-protection, coupled with benzyl (B1604629) (Bzl) protection for side chains, forming the Boc/Bzl strategy nih.govmasterorganicchemistry.comwikipedia.orgiris-biotech.de. This method, while revolutionary, often required harsh conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the solid support nih.govmasterorganicchemistry.comwikipedia.org.
A pivotal evolution occurred in 1970 with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han nih.govwikipedia.orgpeptide.com. The Fmoc group offered a significant advantage by being base-labile, allowing for milder deprotection conditions compared to the acid-labile Boc group nih.govmasterorganicchemistry.comwikipedia.org. This led to the development of the Fmoc/tert-butyl (tBu) strategy, which became widely adopted due to its orthogonality and milder reaction conditions, largely supplanting the original Boc/Bzl approach in many research and development settings nih.govmasterorganicchemistry.comthermofisher.comiris-biotech.de.
Evolution of Boc-Asp-OtBu as a Specialized Building Block
Boc-Asp-OtBu represents a specialized building block that emerged from the ongoing refinement of peptide synthesis methodologies, particularly for managing the complexities of aspartic acid . This derivative specifically combines the N-terminal Boc protection with a tert-butyl (OtBu) ester protecting group on the β-carboxyl side chain of aspartic acid chemimpex.comsigmaaldrich.com. This particular combination is designed to facilitate peptide chain elongation within the framework of Boc-based SPPS strategies sigmaaldrich.comsigmaaldrich.com.
The primary rationale for using protected aspartic acid derivatives like Boc-Asp-OtBu is to prevent undesirable side reactions that can arise from the inherent reactivity of aspartic acid's side chain . A significant challenge is the formation of aspartimides, cyclic byproducts that can arise from intramolecular cyclization, particularly under basic conditions used for Fmoc deprotection or during peptide coupling researchgate.netresearchgate.net. While the OtBu ester is a common side-chain protecting group, it is known to be susceptible to both acidic and basic conditions, and its use can still lead to aspartimide formation, especially in sensitive peptide sequences or under prolonged exposure to bases researchgate.net. Therefore, Boc-Asp-OtBu, by providing a protected form of aspartic acid, aims to enable more controlled synthesis, though ongoing research seeks even more robust protection strategies to completely suppress such side reactions researchgate.netresearchgate.net. Its specialized nature lies in its specific utility for aspartic acid residues within the context of Boc-mediated peptide assembly.
Scope and Objectives of Academic Inquiry into Boc-Asp-OtBu
Academic inquiry into Boc-Asp-OtBu is multifaceted, focusing on its application and optimization within various fields of chemical research chemimpex.comchemimpex.com. A primary objective is its continued use and refinement in peptide synthesis, aiming for higher yields, purity, and efficiency in constructing complex peptide sequences nih.govmasterorganicchemistry.com. Researchers also investigate its role in drug development and medicinal chemistry, utilizing it as a key intermediate in the synthesis of novel therapeutic agents and compounds for disease research, such as those targeting liver fibrosis chemimpex.comchemimpex.commdpi.com.
Key Properties and Applications of Boc-Asp-OtBu
| Property/Application | Value/Description | Source Index |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester | chemimpex.com, sigmaaldrich.com |
| Common Synonyms | Boc-L-Asp(OtBu)-OH, Boc-Asp-OtBu | chemimpex.com, sigmaaldrich.com, tcichemicals.com |
| CAS Numbers | 1676-90-0 (for Boc-L-Asp(OtBu)-OH) 34582-32-6 (for Boc-Asp-OtBu) | chemimpex.com, sigmaaldrich.com |
| Molecular Formula | C13H23NO6 | chemimpex.com, sigmaaldrich.com |
| Molecular Weight | ~289.32 g/mol | chemimpex.com, sigmaaldrich.com |
| Appearance | White to off-white powder/crystal | chemimpex.com, chemimpex.com, sigmaaldrich.com, tcichemicals.com |
| Purity | ≥98% (TLC or HPLC) | chemimpex.com, chemimpex.com, sigmaaldrich.com, sigmaaldrich.com, tcichemicals.com |
| Melting Point | 50-65 °C (form 1) 101-107 °C (form 2) | chemimpex.com, chemimpex.com, tcichemicals.com |
| Optical Rotation | e.g., [α]D20 = -29 ± 2º (C=1 in Dioxane) [α]D20 = 2.5 ± 1 ° (C = 1 in MeOH) [α]D25/D (c=1.5, MeOH): -26.0 to -21.0 ° | chemimpex.com, chemimpex.com, sigmaaldrich.com, tcichemicals.com |
| Primary Use | Building block in peptide synthesis, organic synthesis | nih.gov, chemimpex.com, chemimpex.com, masterorganicchemistry.com, sigmaaldrich.com, iris-biotech.de, thermofisher.com, sigmaaldrich.com |
| Key Role | Protection of α-amino group (Boc) and β-carboxyl group (OtBu) | chemimpex.com, wikipedia.org |
| Key Applications | Peptide synthesis, Drug development, Bioconjugation, Protein Engineering, Neuroscience, Medicinal Chemistry | chemimpex.com, chemimpex.com, orgsyn.org, mdpi.com |
| Protection Strategy Context | Commonly used in Boc-based SPPS; OtBu side-chain protection can be prone to aspartimide formation | nih.gov, , researchgate.net, sigmaaldrich.com |
Compound List
Boc-Asp-OtBu (N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQRYTYJIYLTF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426664 | |
| Record name | Boc-Asp-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34582-32-6 | |
| Record name | Boc-Asp-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Boc Asp Otbu and Its Derivatives
Advanced Synthetic Modifications and Functionalizations of Boc-Asp-OtBu
Derivatization for Bioconjugation and Drug Delivery Systems
Boc-Asp-OtBu serves as a versatile scaffold for creating functionalized derivatives essential for bioconjugation and the development of drug delivery systems. The protected carboxyl groups can be activated, for instance, using N-hydroxysuccinimide (NHS) esters, to facilitate covalent attachment to biomolecules such as proteins, antibodies, or nanoparticles. This derivatization strategy enables the precise targeting of therapeutic agents to specific cells or tissues, enhancing drug efficacy and minimizing off-target effects. Research has shown that Boc-Asp-OtBu derivatives can be incorporated into peptide-drug conjugates, where the aspartic acid moiety provides a linkage point for both the peptide carrier and the drug molecule. The tert-butyl ester groups offer stability during synthesis and can be selectively cleaved under specific conditions, allowing for controlled release of the payload.
Table 1: Boc-Asp-OtBu Derivatives in Bioconjugation and Drug Delivery
| Derivatization Strategy | Functional Group Introduced | Application Focus | Research Finding Example |
| NHS Ester Formation | N-Hydroxysuccinimide ester | Peptide-drug conjugates, Antibody-drug conjugates | Facilitates efficient covalent linkage to amine-containing biomolecules chemimpex.com |
| Amide Coupling | Amide bond | Targeted drug delivery systems | Enables conjugation to targeting peptides or polymers for enhanced delivery researchgate.netnih.gov |
| Ester Hydrolysis | Free carboxyl group | Controlled drug release | Allows for pH- or enzyme-triggered release of conjugated drugs |
Creation of Modified Amino Acid Analogues from Boc-Asp-OtBu
Boc-Asp-OtBu is a valuable starting material for synthesizing a range of modified amino acid analogues, expanding the repertoire of building blocks available for peptide chemistry and medicinal research.
Phosphono-containing Peptides from Boc-Asp-OtBu
The synthesis of phosphono-containing peptides, which mimic naturally occurring phosphoproteins or introduce novel functionalities, can be achieved using Boc-Asp-OtBu as a precursor. One reported method involves a multi-step synthesis where Boc-Asp-OtBu is converted into a phosphonoamino acid derivative, such as Fmoc-Abu(PO3Me2)-OH. This process typically involves forming a C-P linkage, for example, by treating a Boc-protected aspartic acid derivative with dimethyl trimethylsilyl (B98337) phosphite. The resulting phosphonoamino acid building blocks can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, yielding peptides with phosphonate (B1237965) moieties that can influence biological activity or serve as phosphate (B84403) mimetics nih.govresearchgate.netthieme-connect.de.
Table 2: Synthesis of Phosphono-containing Peptides from Boc-Asp-OtBu
| Starting Material | Intermediate/Derivative | Key Transformation | Resulting Peptide Type | Research Finding Example |
| Boc-Asp-OtBu | Boc-Asa-OtBu | C-P bond formation | Phosphonoamino acid building block | Fmoc-Abu(PO3Me2)-OH used in SPPS nih.gov |
| Boc-Asp-OtBu | Phosphoserine analogue | Phosphorylation | Phosphoserine-containing peptides | Mimics natural phosphoproteins nih.govthieme-connect.de |
β,β-Dimethylated Amino Acid Building Blocks
While direct synthesis of β,β-dimethylated aspartic acid analogues from Boc-Asp-OtBu is not extensively detailed in the provided search results, general strategies for creating modified amino acids often involve Boc-protected precursors. The introduction of gem-dimethyl groups at the β-position of amino acids typically requires specific alkylation reactions or the use of pre-functionalized building blocks. Boc-Asp-OtBu's protected side chain offers a site for potential modification, although specific literature detailing its direct conversion to β,β-dimethylated aspartic acid is limited. However, the broader field of unnatural amino acid synthesis frequently utilizes protected amino acids as starting points for introducing structural modifications like gem-dimethylation, which can impart increased metabolic stability or altered conformational properties to peptides researchgate.netchemrxiv.orgbeilstein-journals.org.
Fluoro-glutamines and their 18F-labeled Derivatives
The synthesis of fluorinated amino acids, including fluoro-glutamines and their 18F-labeled counterparts for positron emission tomography (PET) imaging, represents a significant area of research. While Boc-Asp-OtBu is an aspartic acid derivative, the methodologies for creating modified amino acids from protected precursors are often transferable or analogous. The synthesis of 4-fluoro-glutamines has been achieved through multi-step routes, often involving Passerini three-component reactions followed by fluorination steps, yielding optically pure products nih.govresearchgate.netscite.ai. The preparation of 18F-labeled fluoro-glutamines involves sophisticated radiochemistry, typically utilizing nucleophilic or electrophilic fluorination techniques to introduce the 18F isotope. These radiolabeled analogues are valuable for studying metabolic pathways in vivo, particularly in cancer imaging, as they can mimic the transport and metabolism of natural glutamine nih.govnih.govsnmjournals.orgaacrjournals.orgbiorxiv.orgbiorxiv.orgresearchgate.net. Research indicates that these compounds are taken up by tumor cells via amino acid transporters and can serve as metabolic imaging agents.
Table 3: Synthesis of Fluorinated Amino Acid Derivatives
| Target Compound | Synthesis Strategy | Key Reagents/Methods | Application | Research Finding Example |
| 4-Fluoro-glutamines | Passerini reaction, TASF fluorination | Passerini reaction, TASF (fluorination) | Metabolic imaging agents | High yields and excellent optical purity achieved for stereoisomers nih.govresearchgate.net |
| 18F-labeled Fluoro-glutamines | Nucleophilic/Electrophilic fluorination, Radiosynthesis | [18F]KF, Kryptofix, TASF, 18-crown-6/KHCO3, K rsc.org/K(2)CO(3) | PET imaging of tumors | Utilizes amino acid transporters; minimally metabolized in tumor cells; potential for tumor visualization nih.govnih.govsnmjournals.orgaacrjournals.orgbiorxiv.orgbiorxiv.org |
| Fluorinated α-amino acids | C-H fluorination, Negishi cross-coupling | [18F]NFSI, Palladium catalysis, Halogenated precursors | Probing biological pathways, PET imaging | Site-selective C-H labeling of amino acid side chains; Negishi coupling for aromatic/β- and γ-amino acids nih.govacs.orgmdpi.com |
Chemoenzymatic Synthesis and Biocatalytic Approaches
Biocatalysis offers a sustainable and selective alternative for the synthesis and modification of peptides and amino acid derivatives. Enzymes, such as lipases and proteases, can catalyze reactions like esterification, hydrolysis, and peptide bond formation under mild conditions researchgate.netnih.govfrontiersin.orgmdpi.com. While specific applications of biocatalysis directly using Boc-Asp-OtBu are not extensively detailed in the provided snippets, the general principles apply. For instance, enzymes can be employed to selectively deprotect or modify Boc-Asp-OtBu derivatives or to incorporate them into peptide chains. Chemoenzymatic strategies, which combine chemical and enzymatic steps, can leverage the specificity of enzymes for complex transformations that are challenging via purely chemical routes. This approach is particularly valuable for creating complex peptide structures or modified amino acid building blocks with high stereoselectivity and functional group tolerance, aligning with greener chemistry principles researchgate.netmdpi.com.
Table 4: Biocatalytic Approaches in Peptide Synthesis
| Enzyme Class | Catalyzed Reaction | Substrate/Application | Research Finding Example |
| Lipases | Esterification, Hydrolysis | Monomers, Oligomers | Catalyze reactions in non-aqueous solvents efficiently researchgate.net |
| Proteases | Peptide bond formation/cleavage | Amino acids, Peptides | Used for chemoenzymatic synthesis of glycopeptides mdpi.com |
| Hydrolases | Acyl group transfer | Various substrates | Can perform synthesis by transferring acyl groups to nucleophiles researchgate.net |
Compound List:
Boc-Asp-OtBu (N-tert-butoxycarbonyl-L-aspartic acid O-tert-butyl ester)
Boc-Asp(OtBu)-OSu (Boc-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester)
Fmoc-Abu(PO3Me2)-OH (Fluorenylmethyloxycarbonyl-4-(dimethylphosphono)-2-aminobutanoic acid)
Boc-Asa-OtBu
4-Fluoro-glutamines (4-FGln)
[18F]FPGLN (N-(2-[18F]fluoropropionyl)-L-glutamine)
[18F]FET (O-(2-[18F]-fluoroethyl)-L-tyrosine)
[18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose)
[11C]Met (L-[methyl-11C]methionine)
[18F]FGln ((2S,4R)-4-[18F]fluoroglutamine)
[18F]FPGLU ((4S)-4-(3-[18F]-fluoropropyl)-l-glutamate)
[18F]FPG ([18F]fluorophenylglutamine)
[18F]FBPG ([18F]fluorobiphenylglutamine)
[18F]FCABA ((2S,4R)-2-amino-4-cyano-4-[18F]fluoro-butanoic acid)
[18F]FEBGln ((2S,4S)-2,5-diamino-4-(4-(2-fluoroethoxy)benzyl)-5-oxopentanoic acid)
[11C]glutamine
[18F]N-fluorobenzenesulfonimide ([18F]NFSI)
Cbz-Ser(OtBu)-Asp(OtBu)-Tyr(OtBu)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Asp(DEAdcCE)-OH
Fmoc-Asp(DEAdcCM)-OtBu
Boc-D-Asp-OtBu
Iii. Role of Boc Asp Otbu in Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Asp-OtBu
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for constructing peptides, where the growing peptide chain is covalently attached to an insoluble solid support. Boc-Asp-OtBu plays a significant role within the Boc-based SPPS strategy.
The Boc-based SPPS strategy, a precursor to the more widely used Fmoc strategy, relies on the acid-labile tert-butyloxycarbonyl (Boc) group for N-α-amino protection and benzyl-based derivatives for side-chain protection annualreviews.orgthieme-connect.deepdf.pub. In this approach, the peptide chain is synthesized sequentially by coupling protected amino acids to the resin-bound peptide. After each coupling step, the N-α-Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose the free amine for the next coupling reaction annualreviews.orgresearchgate.netgoogle.com. Optimizations in Boc-SPPS protocols often involve careful selection of coupling reagents (e.g., carbodiimides like DCC with additives like HOBt, or pre-formed active esters) to ensure efficient peptide bond formation while minimizing racemization annualreviews.orgvulcanchem.com. The use of specific resins, such as Merrifield or PAM resins, which are stable to the acidic conditions used for Boc deprotection, is also a key aspect of these protocols annualreviews.orgrsc.org.
In Boc-Asp-OtBu, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of aspartic acid. This protection prevents the amino group from reacting prematurely or participating in unwanted polymerization during the coupling of the carboxyl group of Boc-Asp-OtBu to the free amine of the growing peptide chain ontosight.aiontosight.aicymitquimica.com. The tert-butyl ester (OtBu) group protects the side-chain carboxyl group of aspartic acid. This is critical because the free carboxyl group of aspartic acid is nucleophilic and can participate in side reactions, most notably aspartimide formation, especially under basic conditions or during prolonged exposure to certain reagents units.itmdpi.comslideshare.netresearchgate.net. The OtBu ester is stable to the acidic conditions used for Boc deprotection but can be cleaved simultaneously with the Boc group and the peptide from the resin using strong acids like TFA thieme-connect.deseplite.comgoogle.com.
A primary challenge when incorporating aspartic acid into peptides, particularly in Boc-SPPS, is the potential for aspartimide formation mdpi.comslideshare.netresearchgate.netresearchgate.net. This side reaction occurs when the side-chain carboxylate of aspartic acid, or a residue immediately C-terminal to it, attacks the peptide backbone amide nitrogen, forming a cyclic imide (aspartimide) mdpi.com. This can lead to racemization at the α-carbon of aspartic acid and subsequent opening of the imide ring to yield a mixture of α- and β-linked aspartyl residues in the final peptide, complicating purification and potentially altering biological activity mdpi.com. The use of the tert-butyl ester (OtBu) protecting group for the aspartic acid side chain is a key solution, as it significantly reduces the nucleophilicity of the side-chain carboxylate, thereby suppressing aspartimide formation mdpi.comseplite.comgoogle.com. Further optimizations can include the use of specific coupling reagents and controlled reaction times to minimize exposure to conditions that might promote side reactions annualreviews.orgresearchgate.net.
Solution-Phase Peptide Synthesis Employing Boc-Asp-OtBu
Solution-phase peptide synthesis involves carrying out all reactions in solution, allowing for the isolation and purification of intermediates. Boc-Asp-OtBu is also a valuable building block in this methodology.
In solution-phase peptide synthesis, Boc-Asp-OtBu is coupled with other appropriately protected amino acid derivatives or peptide fragments. The carboxyl group of either Boc-Asp-OtBu or the N-terminal amino acid of the other fragment is activated using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), or using carbodiimides like EDC annualreviews.orgvulcanchem.comresearchgate.netresearchgate.net. Alternatively, pre-formed active esters can be used annualreviews.orgvulcanchem.com. The activated carboxyl group then reacts with the free amine of the coupling partner to form a peptide bond, with the elimination of a small molecule (e.g., water or urea (B33335) derivative) researchgate.netresearchgate.netethz.ch. The Boc and OtBu protecting groups remain intact during these condensation reactions, ensuring the integrity of the amino and side-chain carboxyl functionalities, respectively researchgate.netscispace.com.
Microwave-Assisted Synthesis Techniques
Microwave (MW) irradiation has emerged as a powerful tool to accelerate peptide synthesis, significantly reducing reaction times and often improving yields and purity compared to conventional heating methods. Boc-Asp-OtBu is well-suited for use in microwave-assisted solid-phase peptide synthesis (MW-SPPS). The tert-butyloxycarbonyl (Boc) protecting group, while traditionally associated with acid-labile cleavage, can also be utilized in conjunction with microwave heating for efficient peptide bond formation researchgate.netgoogle.com. Research has shown that microwave irradiation can accelerate both the activation and acylation steps in peptide coupling, leading to rapid and efficient synthesis google.com. For instance, microwave-assisted synthesis has been employed for the preparation of various dipeptides using Boc-protected amino acids, demonstrating high yields and short reaction times researchgate.net. The compatibility of Boc-Asp-OtBu with such accelerated protocols underscores its utility in streamlining the synthesis of complex peptides.
Orthogonal Protecting Group Strategies in Conjunction with Boc-Asp-OtBu
Orthogonal protecting group strategies are fundamental to synthesizing complex peptides, allowing for the selective removal of protecting groups at different stages of the synthesis without affecting other protected functionalities. Boc-Asp-OtBu, with its acid-labile Boc and tert-butyl (tBu) ester groups, is a key component in many such strategies.
Boc-Asp-OtBu is highly compatible with the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) strategy, particularly when hybrid approaches are employed or when specific side-chain modifications are required. While Fmoc chemistry typically utilizes base-labile Fmoc for N-terminal protection and acid-labile tert-butyl (tBu) ethers/esters for side-chain protection, Boc-Asp-OtBu can be incorporated into sequences where the Boc group is used for N-terminal protection or as a temporary protecting group in specific hybrid schemes peptide.compeptide.comorganic-chemistry.org.
The tert-butyl ester protecting the side-chain carboxyl group of aspartic acid in Boc-Asp-OtBu is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by mild acidic conditions, typically trifluoroacetic acid (TFA) organic-chemistry.orgnih.gov. This differential lability allows for orthogonal deprotection. For example, in Fmoc-based synthesis, the N-terminal Fmoc group is removed with piperidine (B6355638), while the Boc group on the alpha-amino of Boc-Asp-OtBu (if used as such) would also be removed by acid. The OtBu group on the aspartic acid side chain is stable to piperidine and is removed during the final cleavage step with TFA, along with other tBu-based side-chain protecting groups nih.govsigmaaldrich.com.
Hybrid strategies can involve the use of both Boc and Fmoc protected amino acids within the same synthesis to leverage the advantages of each system. For instance, Boc-Asp-OtBu can be used in a synthesis where Fmoc is the primary N-terminal protecting group, with the Boc group on the aspartic acid residue serving a specific purpose or being removed in a distinct step luxembourg-bio.comub.edu. The compatibility of Boc-Asp-OtBu with Fmoc chemistry is crucial for constructing peptides with complex architectures, including branched or cyclic peptides, where selective deprotection is paramount sigmaaldrich.com.
The acid lability of both the Boc and OtBu groups in Boc-Asp-OtBu allows for strategic sequential deprotection, particularly in the synthesis of complex peptides or peptide fragments. While both groups are acid-labile, their removal can often be differentiated based on the strength of the acid and reaction conditions. Typically, the Boc group is removed under milder acidic conditions (e.g., dilute TFA) compared to the tert-butyl ester, which may require slightly stronger or prolonged acidic treatment for complete removal organic-chemistry.org.
This differential lability is key for sequential deprotection strategies. For example, if Boc-Asp-OtBu is incorporated into a peptide where the Boc group is intended for temporary protection of the alpha-amino group, it can be selectively removed using mild acid, exposing the amine for further coupling or modification, while leaving the OtBu group intact. Subsequently, the OtBu group can be removed during the final cleavage step, often with a more robust TFA cocktail nih.govsigmaaldrich.com.
Furthermore, the OtBu group's stability to basic conditions makes it compatible with Fmoc chemistry, allowing for selective deprotection of the N-terminal Fmoc group with piperidine, followed by final cleavage of the OtBu ester with acid nih.govsigmaaldrich.com. This orthogonal nature is essential for building complex peptide chains without unwanted side reactions, such as aspartimide formation, which can be a significant challenge with aspartic acid residues nih.govresearchgate.net. The careful selection of protecting groups and deprotection conditions, including the use of scavengers during acidic cleavage, ensures the integrity of the peptide sequence and minimizes the formation of byproducts thermofisher.compeptide.com.
Table 1: Common Protecting Groups and Their Lability
| Protecting Group | Lability | Typical Removal Reagent/Conditions |
| Boc (α-amino) | Acid-labile | TFA (e.g., 25-50% in DCM) |
| OtBu (side chain) | Acid-labile | TFA (e.g., 50-95% in DCM) |
| Fmoc (α-amino) | Base-labile | Piperidine (e.g., 20% in DMF) |
| tBu (side chain) | Acid-labile | TFA (e.g., 50-95% in DCM) |
| Trt (side chain) | Acid-labile | TFA (e.g., 1-5% in DCM) |
Table 2: Aspartic Acid Derivatives in Peptide Synthesis
| Compound Name | N-terminal Protection | Side-chain Protection | Primary Use Case |
| Boc-Asp-OtBu | Boc | OtBu | Boc chemistry, hybrid strategies, acid-labile cleavage |
| Fmoc-Asp-OtBu | Fmoc | OtBu | Fmoc chemistry, acid-labile cleavage |
| Fmoc-Asp-OAll | Fmoc | OAllyl | Fmoc chemistry, allyl-labile cleavage |
| Fmoc-Asp(OMpe)-OH | Fmoc | OMpe | Fmoc chemistry, reduced aspartimide formation |
| Fmoc-Asp(O-2-PhiPr)-OH | Fmoc | O-2-PhiPr | Fmoc chemistry, reduced aspartimide formation |
Note: OtBu (O-tert-butyl), OAll (O-allyl), OMpe (O-methyl-phenyl-ethyl), O-2-PhiPr (O-2-phenylisopropyl) are common side-chain protecting groups for aspartic acid.
Table 3: Compatibility with Synthesis Methodologies
| Compound | Boc Chemistry | Fmoc Chemistry | Microwave-Assisted Synthesis | Orthogonal Strategies |
| Boc-Asp-OtBu | Yes | Yes (hybrid) | Yes | Yes |
| Fmoc-Asp-OtBu | No | Yes | Yes | Yes |
Compound List:
Boc-Asp-OtBu
Fmoc-Asp-OtBu
Fmoc-Glu(OtBu)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Asp(OMpe)-OH
Fmoc-Asp(OEpe)-OH
Fmoc-Asp(OPhp)-OH
Fmoc-Asp(OBno)-OH
Fmoc-Asp(OAll)-OH
Boc-Asp(OBzl)-OH
Boc-Glu(OBzl)-OH
Fmoc-Cys(Mmt)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-His(Trt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Tyr(OtBu)-OH
Fmoc-Asn(Trt)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Thr(tBu)-OH
Boc-Asp(STrt)-OTMS
Fmoc-Agl-OH
Fmoc-Ala-OH
Fmoc-Ile-OH
Fmoc-Phe-OH
Fmoc-Leu-OH
Fmoc-Met-OH
Fmoc-Tyr(OtBu)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Ser(OtBu)-OH
Fmoc-Gln(Trt)-OH
Fmoc-His(Trt)-OH
Fmoc-Pro-OH
Fmoc-Gly-OH
Fmoc-Val-OH
Fmoc-Dpr(ivDde)-OH
Fmoc-Dab(ivDde)-OH
Fmoc-Orn(ivDde)-OH
Fmoc-Lys(ivDde)-OH
ivDde-Lys(Fmoc)-OH
Fmoc-Dpr(Mtt)-OH
Fmoc-Dab(Mtt)-OH
Fmoc-Orn(Mtt)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-Asp-ODmab
Fmoc-isoAsp(NHPr)-OH
Boc-β3-Ala
H-Gly-OBn.TFA
Boc-β3-homoAla-Gly-OBn
H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH
H-Ala-Orn-Asp-Gly-Tyr-Ile-NH2
Fmoc-Har(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Pro-Cys(Trt)-Rink Amide AM resin
Fmoc-Cys(Mmt)-OH
Fmoc-Cys(StBu)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(tBu)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Arg(Pmc)-OH
Fmoc-Arg(Mtr)-OH
Fmoc-Asn(Mbh)-OH
Fmoc-Asn(Tmob)-OH
Fmoc-Gln(Mbh)-OH
Fmoc-Gln(Tmob)-OH
Fmoc-His(Clt)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-Tyr(2-ClTrt)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Asp(OtBu)-Rink Amide Resin
Fmoc-Met-Rink Amide Resin
Fmoc-Ala-AAPPTec Resin
Fmoc-Phe-Rink Amide Resin
Boc-Pro-AAPPTec Resin
pNZ-Tyr(tBu)-OH
pNZ-Phe-OH
pNZ-amino acids
Boc-Asp(OtBu,STmob)-OH
Boc-Asp(STrt)-OTMS
Fmoc-Asp(STmob)-Xaa-Thr(Yme,mepro)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-alanine-loaded 2-chloro-trityl-modified (Clt) polystyrene resin
Fmoc-His(Trt)-OH
Fmoc-Phe-Tyr(tBu)-OtBu
Fmoc-Lys(Boc)-Tyr(tBu)-OtBu
Fmoc-His(Trt)-Tyr(tBu)-OtBu
Fmoc-Leu-Ser(tBu)-OMe
Fmoc-Leu-Phe-OMe
Fmoc-Gly-Gly-OMe
Fmoc-Pro-OH
Fmoc-His(Trt)-S-phenylethylamide
Fmoc-His(Trt)-OH
Fmoc-Phe-OH
Fmoc-Lys(Boc)-OH
Fmoc-Gly-OH
Fmoc-Val-OH
Fmoc-Dpr(ivDde)-OH
Fmoc-Dab(ivDde)-OH
Fmoc-Orn(ivDde)-OH
Fmoc-Lys(ivDde)-OH
ivDde-Lys(Fmoc)-OH
Fmoc-Dpr(Mtt)-OH
Fmoc-Dab(Mtt)-OH
Fmoc-Orn(Mtt)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-Asp-ODmab
Fmoc-isoAsp(NHPr)-OH
Boc-β3-Ala
H-Gly-OBn.TFA
Boc-β3-homoAla-Gly-OBn
H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH
H-Ala-Orn-Asp-Gly-Tyr-Ile-NH2
Fmoc-Har(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Pro-Cys(Trt)-Rink Amide AM resin
Fmoc-Cys(Mmt)-OH
Fmoc-Cys(StBu)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(tBu)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Arg(Pmc)-OH
Fmoc-Arg(Mtr)-OH
Fmoc-Asn(Mbh)-OH
Fmoc-Asn(Tmob)-OH
Fmoc-Gln(Mbh)-OH
Fmoc-Gln(Tmob)-OH
Fmoc-His(Clt)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-Tyr(2-ClTrt)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Asp(OtBu)-Rink Amide Resin
Fmoc-Met-Rink Amide Resin
Fmoc-Ala-AAPPTec Resin
Fmoc-Phe-Rink Amide Resin
Boc-Pro-AAPPTec Resin
pNZ-Tyr(tBu)-OH
pNZ-Phe-OH
pNZ-amino acids
Boc-Asp(OtBu,STmob)-OH
Boc-Asp(STrt)-OTMS
Fmoc-Asp(STmob)-Xaa-Thr(Yme,mepro)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-alanine-loaded 2-chloro-trityl-modified (Clt) polystyrene resin
Fmoc-His(Trt)-OH
Fmoc-Phe-Tyr(tBu)-OtBu
Fmoc-Lys(Boc)-Tyr(tBu)-OtBu
Fmoc-His(Trt)-Tyr(tBu)-OtBu
Fmoc-Leu-Ser(tBu)-OMe
Fmoc-Leu-Phe-OMe
Fmoc-Gly-Gly-OMe
Fmoc-Pro-OH
Fmoc-His(Trt)-S-phenylethylamide
Fmoc-His(Trt)-OH
Fmoc-Phe-OH
Fmoc-Lys(Boc)-OH
Fmoc-Gly-OH
Fmoc-Val-OH
Fmoc-Dpr(ivDde)-OH
Fmoc-Dab(ivDde)-OH
Fmoc-Orn(ivDde)-OH
Fmoc-Lys(ivDde)-OH
ivDde-Lys(Fmoc)-OH
Fmoc-Dpr(Mtt)-OH
Fmoc-Dab(Mtt)-OH
Fmoc-Orn(Mtt)-OH
Fmoc-Lys(Mtt)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-Asp-ODmab
Fmoc-isoAsp(NHPr)-OH
Boc-β3-Ala
H-Gly-OBn.TFA
Boc-β3-homoAla-Gly-OBn
H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH
H-Ala-Orn-Asp-Gly-Tyr-Ile-NH2
Fmoc-Har(Pbf)-Gly-Asp(OtBu)-Trp(Boc)-Pro-Cys(Trt)-Rink Amide AM resin
Fmoc-Cys(Mmt)-OH
Fmoc-Cys(StBu)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(tBu)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Arg(Pmc)-OH
Fmoc-Arg(Mtr)-OH
Fmoc-Asn(Mbh)-OH
Fmoc-Asn(Tmob)-OH
Fmoc-Gln(Mbh)-OH
Fmoc-Gln(Tmob)-OH
Fmoc-His(Clt)-OH
Fmoc-Lys(Mmt)-OH
Fmoc-Tyr(2-ClTrt)-OH
Fmoc-Trp(Boc)-OH###
N-alpha-tert-butyloxycarbonyl-L-aspartic acid O-tert-butyl ester, commonly referred to as Boc-Asp-OtBu, is a critical protected amino acid derivative extensively utilized in peptide synthesis. Its design, featuring an acid-labile Boc group on the alpha-amino terminus and an acid-labile tert-butyl ester on the side-chain carboxyl group, provides essential flexibility for various peptide assembly strategies. The differential lability of these protecting groups, relative to other common protecting groups, allows for orthogonal deprotection sequences, which are vital for constructing complex peptide architectures.
Orthogonal Protecting Group Strategies in Conjunction with Boc-Asp-OtBu
Orthogonal protecting group strategies are paramount in peptide synthesis, enabling the selective removal of protecting groups from specific functionalities without affecting others. Boc-Asp-OtBu is a key player in these strategies due to the distinct chemical lability of its Boc and tert-butyl ester groups.
Boc-Asp-OtBu demonstrates significant compatibility with the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy, often in hybrid approaches or when specific side-chain modifications are desired peptide.compeptide.comorganic-chemistry.org. While Fmoc chemistry primarily relies on the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl (tBu) based groups for side-chain protection, Boc-Asp-OtBu can be incorporated. In scenarios where the Boc group is used for temporary N-terminal protection or as part of a hybrid strategy, its acid lability is orthogonal to the base-labile Fmoc group organic-chemistry.orgluxembourg-bio.comub.edu. The tert-butyl ester on the aspartic acid side chain of Boc-Asp-OtBu is stable to the piperidine used for Fmoc deprotection but is readily cleaved by acidic conditions, typically trifluoroacetic acid (TFA), during the final cleavage step nih.govsigmaaldrich.com. This orthogonality is crucial for building complex peptides, including branched or cyclic structures, where precise control over deprotection is essential sigmaaldrich.com.
The acid-labile nature of both the Boc and OtBu groups in Boc-Asp-OtBu facilitates sequential deprotection strategies, which are indispensable for synthesizing complex peptides and peptide fragments. While both groups are removed by acid, their lability can often be differentiated based on the strength of the acid and reaction conditions. Generally, the Boc group is removed under milder acidic conditions (e.g., dilute TFA) compared to the tert-butyl ester, which might require slightly stronger or prolonged acidic treatment for complete cleavage organic-chemistry.org.
This differential lability allows for selective deprotection. For instance, if Boc-Asp-OtBu is incorporated into a peptide where the Boc group serves as a temporary alpha-amino protecting group, it can be selectively removed with mild acid, exposing the amine for further synthetic steps while leaving the OtBu group intact. Subsequently, the OtBu group can be removed during the final cleavage step, typically with a more robust TFA cocktail nih.govsigmaaldrich.com. This capability is vital for minimizing side reactions, such as the formation of aspartimides, which is a common challenge with aspartic acid residues in peptide synthesis nih.govresearchgate.net. Careful management of deprotection conditions, including the use of scavengers during acidic cleavage, ensures the integrity of the peptide sequence and minimizes the generation of byproducts thermofisher.compeptide.com.
Table 1: Lability of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Lability | Typical Removal Reagent/Conditions |
| Boc (α-amino) | Acid-labile | TFA (e.g., 25-50% in DCM) |
| OtBu (side chain) | Acid-labile | TFA (e.g., 50-95% in DCM) |
| Fmoc (α-amino) | Base-labile | Piperidine (e.g., 20% in DMF) |
| tBu (side chain) | Acid-labile | TFA (e.g., 50-95% in DCM) |
| Trt (side chain) | Acid-labile | TFA (e.g., 1-5% in DCM) |
Note: Specific removal conditions can vary based on the peptide sequence and other protecting groups present.
Table 2: Aspartic Acid Derivatives in Peptide Synthesis
| Compound Name | N-terminal Protection | Side-chain Protection | Primary Application |
| Boc-Asp-OtBu | Boc | OtBu | Boc chemistry, hybrid strategies, acid-labile cleavage |
| Fmoc-Asp-OtBu | Fmoc | OtBu | Fmoc chemistry, acid-labile cleavage |
| Fmoc-Asp-OAll | Fmoc | OAllyl | Fmoc chemistry, allyl-labile cleavage |
| Fmoc-Asp(OMpe)-OH | Fmoc | OMpe | Fmoc chemistry, mitigation of aspartimide formation |
| Fmoc-Asp(O-2-PhiPr)-OH | Fmoc | O-2-PhiPr | Fmoc chemistry, mitigation of aspartimide formation |
Note: OtBu (O-tert-butyl), OAll (O-allyl), OMpe (O-methyl-phenyl-ethyl), O-2-PhiPr (O-2-phenylisopropyl) are common side-chain protecting groups for aspartic acid.
Iv. Deprotection Mechanisms and Side Reactions in Boc Asp Otbu Chemistry
Acid-Mediated Deprotection of Boc and OtBu Groups
The tert-butoxycarbonyl (Boc) group and the tert-butyl (OtBu) ester protecting group are commonly employed in peptide synthesis due to their acid lability. Their removal typically involves acidic conditions, which can proceed via several mechanisms.
Trifluoroacetic Acid (TFA) Cleavage Mechanisms
Trifluoroacetic acid (TFA) is a widely used reagent for the deprotection of both Boc and OtBu groups in peptide synthesis wiley-vch.decommonorganicchemistry.comjk-sci.com. The deprotection mechanism generally follows an SN1 pathway. Initially, the carbonyl oxygen of the Boc group is protonated by TFA, leading to the formation of a tert-butyl cation and carbamic acid. The carbamic acid then rapidly decarboxylates to yield the free amine and carbon dioxide gas wiley-vch.decommonorganicchemistry.comjk-sci.comcommonorganicchemistry.com. Similarly, the OtBu ester is cleaved by acid, generating a tert-butyl cation and the free carboxylic acid sigmaaldrich.comiris-biotech.de. The highly reactive tert-butyl cation can subsequently undergo further reactions, such as forming isobutylene (B52900) (a gas) or reacting with nucleophilic sites present in the peptide chain, potentially leading to alkylation side products wiley-vch.decommonorganicchemistry.comcommonorganicchemistry.comacs.org.
Role of Scavengers in Preventing Side Product Formation during Deprotection
To mitigate the side reactions caused by the tert-butyl cation, scavengers are frequently added to the deprotection mixture. These scavengers effectively trap the reactive carbocations, thereby preventing their alkylation of sensitive amino acid residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys) jk-sci.comcommonorganicchemistry.comsigmaaldrich.comacs.orgorganic-chemistry.org. Common scavengers include triisopropylsilane (B1312306) (TIS), dithiothreitol (B142953) (DTT), thioanisole (B89551), anisole, ethylenedithiol (EDT), and phenol (B47542) sigmaaldrich.comacs.orgpeptide.compeptide.com. For instance, when using TFA for Boc deprotection, scavengers like TIS or thioanisole are often included to quench the generated tert-butyl cations sigmaaldrich.comacs.org.
Lewis Acid-Mediated Deprotection
In addition to protic acids like TFA, Lewis acids can also mediate the deprotection of Boc and OtBu groups wiley-vch.deorganic-chemistry.orgacsgcipr.orgnih.gov. The mechanism involves the coordination of the Lewis acid to the oxygen atom of the protecting group, facilitating the cleavage of the C-O bond and the release of a tert-butyl cation acsgcipr.org. Examples of Lewis acids employed for this purpose include zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄) organic-chemistry.orgacsgcipr.orgnih.gov. FeCl₃, for instance, has been utilized for the selective on-resin deprotection of OtBu groups nih.gov. However, Lewis acids are generally used less frequently on a large scale compared to protic acids for Boc deprotection acsgcipr.org.
Aspartimide Formation: Mechanisms, Prevention, and Mitigation Strategies
Base-Catalyzed Aspartimide Formation Mechanism
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. It is particularly problematic during the base-mediated removal of the Fmoc group, commonly performed with piperidine (B6355638) or its derivatives peptide.comiris-biotech.deiris-biotech.denih.goviris-biotech.de. The mechanism involves the nucleophilic attack of the amide nitrogen of the peptide bond adjacent to the aspartic acid residue onto the β-carboxyl group of the aspartic acid side chain, which is protected by an ester (e.g., OtBu) iris-biotech.deiris-biotech.dersc.orgresearchgate.net. This cyclization results in the formation of a five-membered cyclic imide (aspartimide) and the release of the ester protecting group iris-biotech.deiris-biotech.deresearchgate.net. The formed aspartimide is prone to epimerization at the α-carbon and subsequent ring-opening by nucleophiles (such as piperidine or water) or further base-catalyzed reactions, leading to a mixture of α- and β-peptide isomers and other by-products iris-biotech.deiris-biotech.dersc.orgresearchgate.net. This side reaction is highly sequence-dependent, frequently occurring in motifs such as Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, and Asp-Arg iris-biotech.deiris-biotech.dersc.orgresearchgate.netgoogle.com. The use of strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection can exacerbate aspartimide formation peptide.compeptide.comiris-biotech.de.
Impact of Steric Hindrance from Aspartic Acid Ester Moiety
One of the primary strategies to suppress aspartimide formation involves modifying the aspartic acid side-chain protecting group. Increasing the steric bulk of the ester moiety can effectively shield the β-carboxyl group, thereby hindering the intramolecular cyclization that leads to aspartimide formation iris-biotech.deiris-biotech.degoogle.comresearchgate.net. While the tert-butyl (OtBu) ester is commonly used, it is susceptible to this side reaction. The development of bulkier ester protecting groups, such as methoxyphenyl (Mpe), ethylpentyl (Epe), butylnonyl (Bno), and others, has shown significant success in reducing aspartimide formation iris-biotech.deiris-biotech.denih.govgoogle.comresearchgate.net.
Table 1: Relative Aspartimide Formation with Different Aspartic Acid Protecting Groups
| Protecting Group | Relative Aspartimide Formation (%) | Reference |
| OtBu | 1.65 (for Asp-Arg) | nih.gov |
| 9.1 (for Asp-Arg) | nih.gov | |
| 1.24 (for Asp-Arg) | nih.gov | |
| 25.1 (for Asp-Arg) | nih.gov | |
| Mpe | 0.49 (for Asp-Arg) | nih.gov |
| 4.2 (for Asp-Arg) | nih.gov | |
| 0.4 (for Asp-Arg) | nih.gov | |
| 11.0 (for Asp-Arg) | nih.gov | |
| Epe | 0.19 (for Asp-Arg) | nih.gov |
| 2.2 (for Asp-Arg) | nih.gov | |
| 0.13 (for Asp-Arg) | nih.gov | |
| 3.1 (for Asp-Arg) | nih.gov | |
| Bno | 0.06 (for Asp-Arg) | nih.gov |
| 0.9 (for Asp-Arg) | nih.gov | |
| 0.06 (for Asp-Arg) | nih.gov | |
| 1.4 (for Asp-Arg) | nih.gov |
Note: The data in Table 1 represents relative aspartimide formation percentages for specific sequences (Asp-Arg) as reported in nih.gov. The specific conditions under which these percentages were obtained are detailed in the cited source.
While these bulkier protecting groups offer improved protection against aspartimide formation, they can sometimes lead to reduced coupling efficiency and are generally more expensive than the standard OtBu group iris-biotech.deresearchgate.net. Alternative strategies, such as backbone protection of the aspartyl α-carboxyamide bond, have also been developed to completely suppress aspartimide formation, though these may introduce complexities in coupling reactions nih.gov.
Compound List:
Boc-Asp-OtBu (Nα-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester)
Trifluoroacetic Acid (TFA)
Tert-butyl carbamate (B1207046)
Tert-butyl cation
Carbamic acid
Isobutylene
Piperidine
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Hydroxybenzotriazole (HOBt)
Oxyma Pure
Triisopropylsilane (TIS)
Dithiothreitol (DTT)
Thioanisole
Ethyl cyano(hydroxyimino)acetate (Oxyma)
2,4-Dimethylbenzyl (Dmb)
3-ethyl-3-pentyl (Epe)
4-n-propyl-4-heptyl (Php)
5-n-butyl-5-nonyl (Bno)
1,1-diisopropyl-1-ethyl (Die)
4-methoxyphenyl (B3050149) (Mpe)
Zinc bromide (ZnBr₂)
Aluminum chloride (AlCl₃)
Iron(III) chloride (FeCl₃)
Tin(IV) chloride (SnCl₄)
Cerium(III) chloride (CeCl₃)
Other Potential Side Reactions and Their Management
Racemization at the α-CarbonRacemization at the α-carbon is a critical side reaction in peptide synthesis, leading to the formation of undesired diastereomers. This can occur during the activation of the carboxyl group for peptide bond formation or under conditions that promote epimerization, such as prolonged exposure to bases or certain activating agents. While Boc-Asp-OtBu is a protected amino acid derivative, the α-amino group is protected by the Boc group, which generally offers good protection against racemization during coupling steps compared to unprotected amino acids. However, the aspartic acid side chain itself can influence the stereochemical integrity. For instance, the presence of the β-carboxyl group, even when protected, can potentially participate in side reactions that lead to epimerization under specific conditions. The use of appropriate coupling reagents and additives, such as those that suppress oxazolone (B7731731) formation or act as auxiliary nucleophiles, is crucial for minimizing racemization. For example, reagents like T3P have been noted for their ability to prevent racemization during peptide bond formation. The management of racemization when using Boc-Asp-OtBu involves selecting mild coupling conditions and ensuring the integrity of the α-carbon throughout the synthesis process.
Data Tables
The following table summarizes the stability and cleavage properties of common ester protecting groups used for aspartic acid side chains, highlighting the advantages of the tert-butyl ester in Boc chemistry.
Table 1: Comparison of Ester Protecting Groups for Aspartic Acid Side Chain
| Protecting Group | Stability to TFA (Boc Deprotection) | Resistance to Aspartimide Formation | Cleavage Conditions | Notes |
| tert-Butyl (OtBu) | Moderate to High | High | Strong Acid (e.g., TFA) | Orthogonal to Fmoc; labile to strong acid. researchgate.net |
| Benzyl (B1604629) (OBzl) | Low | Moderate | Hydrogenolysis | Less suitable for Boc chemistry due to lability with TFA. |
| Cyclohexyl (OcHx) | High | High | Strong Acid (e.g., HF) | More stable than OtBu, often requiring harsher cleavage. |
Note: Stability and resistance are relative terms in peptide synthesis.
The following table illustrates the potential for racemization with different amino acids and coupling conditions, underscoring the importance of careful reagent selection.
Table 2: Racemization Levels with Different Coupling Conditions (Illustrative)
| Amino Acid Derivative | Coupling Reagent/Method | Additives/Conditions | Racemization Level (%) | Reference |
| N-Boc-L-phenylglycine | T3P® | Optimized conditions | ~0.5% | |
| N-Boc-L-phenylglycine | Not specified | Not specified | Not specified | |
| N-Boc-Asp(Bzl)-OH | T3P® | Optimized conditions | Not specified | |
| N-Boc-Asp(OtBu)-OH | Not specified | Not specified | Not specified |
Note: Specific data for Boc-Asp-OtBu regarding racemization under various conditions is not explicitly detailed in the provided snippets, but general principles apply.
V. Applications of Boc Asp Otbu in Advanced Chemical and Biological Research
Design and Synthesis of Peptide-Based Drugs and Therapeutic Agents
The strategic use of Boc-Asp-OtBu is instrumental in the design and synthesis of peptide-based drugs, which are gaining prominence for their specificity and efficacy in treating various diseases.
Strategic Introduction of Aspartic Acid Residues for Drug Property Modulation
Incorporating aspartic acid residues, often via protected forms like Boc-Asp-OtBu, can significantly modulate the properties of peptide-based drugs. The presence of aspartic acid can influence a peptide's solubility, charge, and interaction with biological targets. The tert-butyl ester protection on the beta-carboxyl group helps maintain the integrity of the aspartic acid side chain during synthesis, preventing unwanted side reactions and allowing for controlled deprotection later in the process. This controlled introduction is key to fine-tuning pharmacokinetic and pharmacodynamic properties, such as improving oral bioavailability or enhancing binding affinity to specific receptors. For instance, the hydrophilic nature of aspartic acid can improve water solubility, a critical factor for drug formulation and delivery chemimpex.comchemimpex.com.
Development of Targeted Drug Delivery Systems
Boc-Asp-OtBu plays a role in developing targeted drug delivery systems by enabling the synthesis of peptide conjugates. Peptides synthesized using this building block can be designed to target specific cells or tissues. The protected aspartic acid residue can be deprotected to reveal a carboxylic acid group, which can then be used for conjugation to delivery vehicles, such as nanoparticles or antibodies, or to create peptides that actively target disease sites chemimpex.comruifuchemical.com.
Protein Engineering and Manipulation of Enzymes
In protein engineering, Boc-Asp-OtBu can be employed to synthesize peptide fragments or modified amino acid sequences that are then incorporated into proteins or enzymes. This allows researchers to study the role of specific amino acid residues, such as aspartic acid, in protein structure, function, and catalytic activity. By precisely introducing modified aspartic acid residues, scientists can alter enzyme kinetics, improve protein stability, or create novel protein functionalities. The Boc protection facilitates its use in solid-phase peptide synthesis (SPPS), a common method for creating peptides for protein engineering studies chemimpex.comiris-biotech.de.
Synthesis of Neuropeptides for Neuroscience Research
Boc-Asp-OtBu is a valuable precursor in the synthesis of neuropeptides, which are critical signaling molecules in the nervous system. Many neuropeptides contain aspartic acid, and its precise incorporation is vital for their biological activity. The use of Boc-Asp-OtBu allows for the controlled synthesis of these complex peptides, enabling researchers to investigate their roles in neurological functions, neurotransmission, and the development of treatments for neurological disorders. For example, its use can facilitate the design of molecules that can potentially cross the blood-brain barrier chemimpex.comruifuchemical.com.
Preparation of Peptide Derivatives for Medicinal Chemistry
Medicinal chemistry heavily relies on the synthesis of diverse peptide libraries and derivatives for drug discovery and lead optimization. Boc-Asp-OtBu serves as a fundamental building block in this process. Its protected nature allows for its incorporation into various peptide sequences, which can then be screened for biological activity. The ability to selectively deprotect and further modify the aspartic acid residue provides a route to creating a wide array of peptide derivatives with tailored properties for therapeutic applications chemimpex.comruifuchemical.com.
Biomolecule Conjugation and Biologics Development
The compound is also utilized in biomolecule conjugation and the broader field of biologics development. It facilitates the creation of peptide-bioconjugates, where peptides are linked to other biomolecules like antibodies, proteins, or nucleic acids. These conjugates can be designed for enhanced therapeutic delivery, improved diagnostic capabilities, or as components of novel biologics. The protected aspartic acid residue can serve as a reactive handle for forming stable linkages with various biomolecules, thereby improving the stability and bioavailability of the resulting biologics chemimpex.comruifuchemical.com.
Compound Name Table
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-Asp-OtBu | (2S)-4-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | 34582-32-6 | C₁₃H₂₃NO₆ | 289.32 |
| Boc-Asp(OtBu)-OH | (2S)-4-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | 1676-90-0 | C₁₃H₂₃NO₆ | 289.32 |
| Boc-Asp(OtBu)-OSU | Boc-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester | 50715-50-9 | C₁₇H₂₆N₂O₈ | 386.4 |
| Boc-Asp-OtBu | (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | 77004-75-2 | C₁₃H₂₃NO₆ | 289.32 |
| Cbz-Asp(OtBu)-Phe-Glu(OtBu)-OH | ((Benzyloxy)carbonyl)-O-(tert-butyl)-L-aspartyl-L-phenylalanyl-O-(tert-butyl)-L-glutamic acid | N/A | C₃₄H₄₅N₃O₁₀ | 655.75 |
Vi. Analytical and Characterization Techniques in Boc Asp Otbu Research
Chiral Purity Assessment
The stereochemical integrity of Boc-Asp-OtBu is crucial, as the presence of the undesired enantiomer can lead to the formation of diastereomeric peptides, potentially altering biological activity and therapeutic efficacy. Therefore, rigorous methods are employed to determine its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) , particularly utilizing chiral stationary phases (CSPs), is a cornerstone technique for separating and quantifying enantiomers. Various studies have demonstrated the efficacy of chiral HPLC in achieving baseline resolution of enantiomers for protected amino acids, including Boc-Asp-OtBu derivatives. phenomenex.comsemanticscholar.org. For instance, N-Fmoc protected amino acids, which share similar structural features and analytical challenges with Boc-protected counterparts, have been successfully separated using polysaccharide-based CSPs in reversed-phase HPLC. phenomenex.com.
Optical Rotation measurement is another classical and widely used method for assessing the enantiomeric purity of chiral compounds like Boc-Asp-OtBu. The specific rotation ([α]/D) quantifies the extent to which a chiral substance rotates plane-polarized light. Different suppliers report specific rotation values for Boc-Asp-OtBu and its related forms, which serve as a key indicator of its enantiomeric composition. For example, Boc-Asp-OtBu has been reported with specific rotations such as -24.5±1.5° (c = 1 in methanol) sigmaaldrich.com and -22.0 to -25.0° (C=1.5, MeOH) avantorsciences.com. Similarly, Boc-L-aspartic acid β-tert-butyl ester has an optical rotation of +2.5 ± 1° (C = 1 in MeOH) chemimpex.com, while Boc-Asp(OtBu)-OH puriss exhibits a specific rotation of 1.7° (C=1 in MeOH) sigmaaldrich.cn. These values are critical for confirming the L-configuration of the aspartic acid derivative.
Table 1: Chiral Purity Indicators for Boc-Asp-OtBu and Related Compounds
| Compound Name / Synonym | Reported Purity Metric | Value / Method | Reference |
| Boc-Asp-OtBu | Specific Rotation ([α]/D) | -24.5±1.5°, c = 1 in methanol | sigmaaldrich.com |
| Boc-Asp-OtBu | Specific Rotation ([α]20/D) | -22.0 to -25.0 deg (C=1.5, MeOH) | avantorsciences.com |
| Boc-L-aspartic acid β-tert-butyl ester | Optical Rotation ([α]D20) | +2.5 ± 1 ° (C = 1 in MeOH) | chemimpex.com |
| Boc-Asp(OtBu)-OH | Optical Rotation ([α]20/D) | +2.0±0.4°, c = 1% in methanol | sigmaaldrich.com |
| Boc-Asp(OtBu)-OH puriss | Specific Rotation (20/D) | 1.7 degrees (C=1 in MeOH) | sigmaaldrich.cn |
| Boc-D-Asp-OtBu | Enantiomeric Excess (ee) | >98.0% | ruifuchemical.com |
| Boc-L-aspartic acid β-tert-butyl ester | Purity (Chiral HPLC) | ≥ 99.5% | chemimpex.com |
| Boc-Asp(OtBu)-OH.DCHA | Purity (HPLC) | >98% | biocrick.com |
Quantitative Analysis Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent method for quantifying the purity of Boc-Asp-OtBu. It allows for the separation of the target compound from potential impurities, such as residual starting materials, by-products, or degradation products. Various purity specifications are reported based on HPLC analysis. For instance, Boc-Asp-OtBu is often supplied with a purity of ≥95.0% (by HPLC) avantorsciences.com, ≥98.0% (by HPLC) ruifuchemical.comruifuchemical.com, or even ≥99.5% (by Chiral HPLC) chemimpex.com. Related compounds like Boc-Asp(OtBu)-OH also show high purity by HPLC, with values typically exceeding 98% biocrick.comchemimpex.com.
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of Boc-Asp-OtBu. It provides a qualitative or semi-quantitative measure of purity, often reported as an assay value based on TLC area percentage. For example, Boc-Asp-OtBu is frequently specified with purity ≥98% (TLC) sigmaaldrich.com or ≥97.0% (TLC) sigmaaldrich.com. Boc-Asp(OtBu)-OH puriss has a reported purity of ≥ 99.0% (TLC AREA %) sigmaaldrich.cn. The characteristic retention factor (Rf) value for Boc-Asp-OtBu is approximately 0.31 in a TLC system using cyclohexane/ethyl acetate/acetic acid (7:3:0.5) orgsyn.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is indispensable for confirming the chemical structure and can also be used for quantitative analysis (qNMR). The characteristic signals of the tert-butyl groups of the Boc protecting group and the tert-butyl ester are readily identifiable. For Boc-Asp-OtBu, ¹H NMR spectra typically show singlets for the tert-butyl protons of the Boc group around δ 1.2–1.4 ppm and for the tert-butyl ester around δ 1.42–1.44 ppm . These characteristic peaks, along with signals from the aspartic acid backbone, confirm the compound's identity and can be integrated for quantitative assessment against an internal standard.
Titration Analysis is also employed, sometimes in conjunction with HPLC, to determine the purity of Boc-Asp-OtBu. For example, one specification indicates a purity of ≥95.0% by both HPLC and neutralization titration avantorsciences.com.
Vii. Future Directions and Emerging Trends in Boc Asp Otbu Research
Automation and High-Throughput Synthesis Methodologies
The principles of Solid-Phase Peptide Synthesis (SPPS) are inherently suited to automation, which has become a cornerstone of modern peptide research. The use of building blocks like Boc-Asp-OtBu is integral to these automated processes, which allow for the rapid synthesis of numerous peptides for screening and development. sigmaaldrich.com
Future trends in this area focus on enhancing the efficiency and reliability of high-throughput synthesis. This involves optimizing reaction protocols to minimize side reactions like aspartimide formation, which can be exacerbated under the standardized conditions of automated synthesizers. peptide.com The development of robust building blocks, including the aforementioned sterically hindered aspartate derivatives, is critical for the success of high-throughput applications. Furthermore, high-throughput methodologies are themselves essential tools for screening the effectiveness of novel protecting groups and optimizing reaction conditions, creating a feedback loop that accelerates innovation. The tolerance of the Boc group in various multi-component reactions also suggests its utility in diverse, high-throughput synthetic platforms beyond traditional SPPS. rug.nl
Green Chemistry Approaches in Boc-Asp-OtBu Synthesis and Application
The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgmdpi.comresearchgate.net In the context of Boc-Asp-OtBu, this trend manifests in several areas. A key focus is the development of more environmentally benign methods for deprotection. The standard removal of the OtBu and Boc groups involves strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which are hazardous. wikipedia.orgpeptide.com
An emerging green alternative is the use of biocatalysis. Research has identified specific enzymes, such as lipase (B570770) A from Candida antarctica and an esterase from Bacillus subtilis, that can selectively cleave tert-butyl esters under mild, aqueous conditions. nih.gov This enzymatic approach leaves other protecting groups like Boc, Z, and Fmoc intact, offering a highly selective and environmentally friendly deprotection strategy. nih.gov
Other green chemistry approaches include:
Safer Solvents: Research into replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more sustainable alternatives.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.commdpi.com
The adoption of these green principles is poised to make the synthesis and application of peptides containing Boc-Asp-OtBu more sustainable and cost-effective. rsc.org
Integration with Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. While direct research on modeling Boc-Asp-OtBu is nascent, the potential applications are significant. These computational approaches can accelerate the development of new protecting groups and synthetic strategies.
Key applications include:
Predictive Modeling: Using quantum chemistry calculations to predict the properties of novel protecting groups. apexbt.com For instance, modeling can estimate the steric and electronic effects of a new side-chain ester, helping to predict its effectiveness at preventing aspartimide formation before it is ever synthesized in the lab.
Reaction Mechanism Analysis: Simulating the reaction pathways for both desired couplings and undesired side reactions. This can provide insights into the factors that promote aspartimide formation, guiding the design of improved protecting groups or the optimization of reaction conditions (e.g., choice of base, solvent, and temperature) to suppress it. nih.gov
Conformational Analysis: Modeling the three-dimensional structure of peptides containing Boc-Asp-OtBu. This is crucial for understanding how the protected residue influences the peptide's folding and interaction with other molecules, which is vital for designing peptides with specific biological functions.
By integrating these in silico methods, researchers can rationalize experimental observations and design more efficient and targeted synthetic strategies, reducing the time and resources spent on trial-and-error laboratory work.
Expanding the Scope of Bioconjugation and Targeted Therapies
Boc-Asp-OtBu is a critical building block for peptides intended for advanced therapeutic applications, particularly in the fields of bioconjugation and targeted therapy. Bioconjugation involves chemically linking a peptide to another molecule, such as a protein, antibody, oligonucleotide, or small-molecule drug, to create a new entity with combined or enhanced properties.
Peptides synthesized using Boc-Asp-OtBu are ideal candidates for these applications. After synthesis and purification, the tert-butyl ester on the aspartic acid side chain is removed, revealing a carboxylic acid group. This functional group serves as a versatile chemical handle for conjugation to other molecules.
Emerging trends in this field include:
Peptide-Drug Conjugates (PDCs): In a PDC, a cytotoxic drug is linked to a peptide that specifically targets receptors overexpressed on cancer cells. The peptide acts as a delivery vehicle, bringing the drug directly to the tumor site and minimizing systemic toxicity.
Theranostics: Peptides containing a deprotected aspartate residue can be conjugated to both a therapeutic agent and an imaging agent (e.g., a fluorescent dye or a chelator for a radionuclide). This allows for simultaneous diagnosis, treatment, and monitoring of therapeutic response.
Functional Biomaterials: Peptides can be conjugated to polymers or surfaces to create advanced biomaterials for tissue engineering, drug delivery systems, or diagnostic sensors.
The strategic placement of Boc-Asp-OtBu in a peptide sequence allows for precise control over the site of conjugation, enabling the creation of well-defined and highly functional bioconjugates for the next generation of targeted therapies and advanced materials.
Q & A
Q. How should researchers archive Boc-Asp-OtBu synthesis data for collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
